molecular formula C9H11IN2O5 B13399993 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 3257-76-9

1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13399993
CAS No.: 3257-76-9
M. Wt: 354.10 g/mol
InChI Key: NEMNIUYGXIQPPK-UHFFFAOYSA-N
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Description

1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione (CAS 14259-58-6) is a synthetic nucleoside analog derived from uridine. Its IUPAC name is 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione, and it is commonly referred to as 5'-deoxy-5'-iodouridine . The compound features a uracil base linked to a modified ribose sugar where the 5'-hydroxymethyl group is replaced with an iodomethyl moiety. This structural modification introduces significant physicochemical changes, including increased molecular weight (354.1 g/mol) and enhanced lipophilicity compared to uridine (244.20 g/mol) .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMNIUYGXIQPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326507
Record name NSC529440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3257-76-9
Record name NSC529440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC529440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process starting from a suitable nucleoside or sugar precursor, followed by selective iodination at the 5'-position of the sugar moiety. The key steps include:

  • Starting Material Selection: Generally, a protected or unprotected pyrimidine nucleoside such as uridine or a closely related analog is used as the starting point.
  • Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group on the sugar ring is converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution.
  • Iodination: The activated 5'-position is then treated with iodide sources (e.g., sodium iodide) to substitute the leaving group with an iodine atom, yielding the 5'-iodo derivative.
  • Deprotection and Purification: If protecting groups were used, they are removed under mild conditions to avoid degradation of the sensitive iodinated sugar moiety, followed by purification typically via chromatography.

Specific Synthetic Routes

Route Example (Based on Patent JP2005525358A)
  • Step 1: Starting from uridine, the 5'-hydroxyl is selectively activated using tosyl chloride in the presence of a base to form the 5'-O-tosyl derivative.
  • Step 2: Nucleophilic substitution with sodium iodide in acetone replaces the tosyl group with iodine, forming 5'-deoxy-5'-iodouridine.
  • Step 3: Final purification yields the target compound this compound with high stereochemical purity.

This method leverages classical nucleophilic substitution chemistry and preserves the stereochemistry of the sugar ring.

Alternative Approaches and Modifications

  • Direct Iodination: In some cases, direct iodination reagents may be used to introduce iodine at the 5'-position, but this is less common due to potential side reactions.
  • Fluorinated and Isotopically Labeled Variants: For derivatives such as 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione, fluorination is introduced on the pyrimidine ring before or after iodination of the sugar moiety, often using reagents like diethylaminosulfur trifluoride or Selectfluor under controlled conditions.

Industrial and Scale-up Considerations

  • The iodination step is typically optimized for high yield and stereoselectivity.
  • Use of green chemistry principles, such as solvent selection and minimizing hazardous reagents, is increasingly important.
  • Continuous flow reactors may be employed to enhance safety and scalability.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose Notes
Activation of 5'-OH Tosyl chloride, pyridine or base Form 5'-O-tosyl intermediate Mild conditions to preserve stereochemistry
Nucleophilic substitution Sodium iodide in acetone or DMF Substitute tosyl with iodine High yield, stereospecific
Deprotection (if applicable) Mild acid or base Remove protecting groups Avoid degradation of iodinated sugar
Fluorination (for derivatives) Diethylaminosulfur trifluoride (DAST), Selectfluor Introduce fluorine on pyrimidine ring Requires careful temperature control

Comprehensive Research Findings

  • Stereochemistry: The sugar moiety maintains its stereochemistry throughout the synthesis, critical for biological activity.
  • Purity and Characterization: The iodinated nucleoside is characterized by NMR, mass spectrometry, and elemental analysis confirming the presence of iodine at the 5'-position and intact pyrimidine ring.
  • Biological Relevance: This compound acts as a nucleoside analog and can inhibit DNA synthesis by mimicking natural nucleotides, with potential applications in anticancer and antiviral research.
  • Isotopic Labeling: Incorporation of isotopes such as ^13C and ^15N in the pyrimidine ring alongside iodination allows for detailed mechanistic studies and tracking in biochemical pathways.

Data Table: Molecular and Physical Properties

Property Value
Molecular Formula C9H10IN2O5
Molecular Weight 354.10 g/mol (iodo derivative)
Melting Point Not well defined
Density 2.118 g/cm³
CAS Number 14259-58-6
IUPAC Name 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Solubility Generally soluble in polar solvents

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog structurally similar to uridine. It is characterized by an iodinated methyl group on the oxolane ring, distinguishing it from its natural counterpart.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary mechanism of action involves incorporation into nucleic acids, disrupting normal synthesis and function due to steric hindrance caused by the iodinated methyl group, which can lead to antiviral and anticancer effects.

Chemistry

  • It serves as a precursor in synthesizing various nucleoside analogs.
  • The iodinated methyl group can undergo substitution reactions with nucleophiles like sodium azide or thiourea.
  • It can be oxidized using agents like hydrogen peroxide or potassium permanganate or reduced using agents like sodium borohydride or lithium aluminum hydride.

Biology

  • It is employed in studies involving nucleic acid interactions and modifications.
  • The compound's incorporation into nucleic acids can disrupt their normal synthesis and function.

Medicine

  • It is investigated for potential antiviral and anticancer properties.
  • The disruption of nucleic acid synthesis caused by the iodinated methyl group can interfere with viral replication and tumor cell proliferation.
  • It has been identified as a potential chemotherapy strategy for patients with colorectal cancer .

Industry

  • It is utilized in developing diagnostic tools and therapeutic agents.
  • Industrial production involves large-scale iodination processes, often using continuous flow reactors for consistent quality and yield, optimized for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodinated methyl group can cause steric hindrance and disrupt base pairing, leading to potential antiviral and anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Nucleoside Analogs

Compound Name Key Structural Feature Molecular Weight (g/mol) Mechanism/Action Applications Reference
Target Compound 5'-iodomethyl substitution on ribose 354.1 Potential thymidylate synthase inhibition; DNA incorporation (hypothesized) Research (e.g., oligonucleotide synthesis)
Uridine 5'-hydroxymethyl on ribose 244.20 Natural nucleoside; RNA biosynthesis Biochemical research
Zidovudine (AZT) 3'-azido substitution on deoxyribose 267.24 Chain termination of viral DNA replication HIV treatment
Arabinofuranosyluracil (Ara-U) Arabinose sugar configuration 244.20 Altered sugar stereochemistry inhibits DNA synthesis Antiviral/cancer research
FMAU (2'-Fluoro-5-methylarabinosyluracil) 2'-fluoro on arabinose; 5-methyl on uracil 246.06 Thymidylate synthase inhibition; DNA incorporation Antiviral/anticancer research
Trifluridine 5-trifluoromethyl on uracil 296.20 Thymidylate synthase inhibition; DNA incorporation Ocular herpes, colorectal cancer
5-Azidouridine 5-azido substitution on uracil 283.24 Photoaffinity labeling; RNA/DNA probing Biochemical tool development
Molnupiravir Ribose prodrug with hydroxyimino moiety 329.30 RNA mutagenesis (viral error catastrophe) Broad-spectrum antiviral (e.g., COVID-19)

Mechanistic and Pharmacological Insights

  • Target Compound vs. However, steric bulk from iodine may reduce enzymatic recognition, limiting metabolic activation .
  • Target Compound vs. AZT : While both modify the sugar moiety, AZT’s azido group acts as a chain terminator in viral DNA, whereas the iodine in the target compound may act as a radiosensitizer or stabilize interactions with DNA repair enzymes .
  • Target Compound vs. FMAU : FMAU’s fluorine atom improves metabolic stability and thymidine kinase affinity, enabling potent antiviral activity. In contrast, iodine’s size and electronegativity may favor distinct binding profiles, such as targeting iodine-specific transporters .
  • Target Compound vs. Trifluridine : Trifluridine’s trifluoromethyl group enhances uracil’s electron-withdrawing effects, increasing thymidylate synthase inhibition. The target compound’s iodine may instead modulate halogen bonding in enzyme active sites .

Research and Clinical Relevance

  • Target Compound: Limited clinical data exist, but its iodine moiety suggests utility in imaging (e.g., radioactive iodine labeling) or as a heavy atom derivative for crystallography .
  • AZT and FMAU : Clinically validated for antiviral use, highlighting the importance of sugar modifications (azido, fluoro) in optimizing therapeutic indices .

Biological Activity

1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog with significant biological activity. It is structurally related to uridine, featuring an iodinated methyl group that enhances its chemical properties and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its antiviral and anticancer properties.

PropertyDetails
Chemical Formula C₉H₁₁IN₂O₅
Molecular Weight 354.1 g/mol
IUPAC Name This compound
CAS Number 3257-76-9

The compound's unique structure includes an oxolane ring and a pyrimidine moiety, which contribute to its biological activity.

The biological activity of this compound primarily involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function due to the steric hindrance introduced by the iodinated methyl group. This disruption may lead to potential antiviral and anticancer effects by interfering with viral replication and tumor cell proliferation.

Antiviral Properties

Research indicates that nucleoside analogs like this compound can exhibit antiviral effects by mimicking natural nucleotides. The iodinated structure may enhance binding affinity to viral polymerases, thereby inhibiting viral RNA synthesis. Studies have shown that similar pyrimidine derivatives possess significant antiviral activities against various viruses, including HIV and hepatitis viruses .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has been tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). In vitro assays demonstrated that the compound exhibits cytotoxic effects at micromolar concentrations, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundStructure TypeBiological Activity
Uridine Natural NucleosideNormal cellular function
5-Iodouridine Iodinated NucleosideAntiviral activity
This compound Synthetic AnalogAntiviral & anticancer

This table highlights the unique attributes of the compound compared to its natural counterpart and other iodinated derivatives.

Study on Anticancer Efficacy

A recent study evaluated the cytotoxicity of various pyrimidine derivatives against cancer cell lines. The results indicated that this compound showed IC50 values comparable to existing chemotherapeutics like etoposide. Specifically, it demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 0.09 µM .

Antiviral Activity Assessment

In another investigation focusing on antiviral properties, this compound was assessed for its ability to inhibit viral replication in vitro. The results suggested a promising inhibitory effect on viral polymerases, supporting its potential use as an antiviral therapy .

Q & A

Q. What are the key structural features of 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione, and how do they influence its reactivity?

The compound features a pyrimidine-2,4-dione core linked to a substituted oxolane ring. Critical structural elements include:

  • A 3,4-dihydroxyoxolan-2-yl moiety with stereochemistry (2R,3R,4S,5S) .
  • An iodomethyl group at position 5 of the oxolane ring, which enhances electrophilic reactivity due to iodine's polarizability .
  • The pyrimidine-2,4-dione system, which participates in hydrogen bonding and π-π stacking interactions, influencing solubility and intermolecular reactivity .

Q. What synthetic strategies are effective for introducing the iodomethyl group into the oxolane ring?

Iodination can be achieved via nucleophilic substitution or radical-mediated pathways. For example:

  • Acid-mediated iodination : Using HI or KI in acidic conditions to replace a hydroxyl or methyl group while preserving adjacent functional groups (e.g., diols) .
  • Radical iodination : Employing iodine sources (e.g., I₂) with radical initiators under controlled pH (4–6) to avoid oxidation of the diol system .

Q. How can the stereochemical integrity of the dihydroxyoxolane ring be maintained during synthesis?

  • Use stereoselective catalysts (e.g., chiral Lewis acids) during cyclization of the oxolane ring.
  • Protect hydroxyl groups with acid-labile protecting groups (e.g., silyl ethers) to prevent racemization under basic or high-temperature conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., diol protons at δ 4.1–4.5 ppm; pyrimidine carbonyl carbons at δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly cleavage of the iodomethyl group (m/z ~127 for I⁻) .

Q. What are the primary functional groups requiring protection during derivatization?

  • Diol groups : Prone to oxidation; protect with acetonide or benzylidene acetals.
  • Pyrimidine carbonyls : Sensitive to nucleophilic attack; protect as enol ethers or use inert reaction conditions .

Advanced Research Questions

Q. How do pH and temperature variations affect the stability of the iodomethyl group in aqueous solutions?

  • Acidic conditions (pH < 3) : Promote hydrolysis of the iodomethyl group to hydroxymethyl, forming a secondary alcohol.
  • Neutral/basic conditions (pH 7–9) : Iodide elimination may occur, forming a double bond in the oxolane ring.
  • Thermal stability : Degradation accelerates above 60°C; use low-temperature storage (<4°C) for long-term stability .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking studies : Use software like AutoDock Vina to predict binding affinity with pyrimidine-processing enzymes (e.g., thymidylate synthase).
  • MD simulations : Analyze conformational flexibility of the oxolane ring under physiological conditions, focusing on diol-I interactions with Mg²⁺ cofactors .

Q. How can contradictory data on reaction yields in iodination protocols be resolved?

  • Controlled variable analysis : Systematically test iodine sources (e.g., N-iodosuccinimide vs. I₂), solvents (polar vs. nonpolar), and catalysts.
  • Mechanistic studies : Use in-situ IR or Raman spectroscopy to identify intermediates (e.g., iodonium ions) and optimize stepwise pathways .

Q. What strategies minimize side reactions during cross-coupling of the pyrimidine core with aryl/alkyl groups?

  • Palladium catalysis : Employ Pd(PPh₃)₄ with arylboronic acids under Suzuki conditions, ensuring anhydrous environments to prevent hydrolysis.
  • Microwave-assisted synthesis : Reduce reaction time (10–20 min) to suppress byproduct formation (e.g., deiodination) .

Q. How does the compound’s iodine atom influence its metabolic fate in biological systems?

  • In vitro studies : Use liver microsomes to track iodine release (via ICP-MS) and identify metabolites (e.g., deiodinated hydroxymethyl derivatives).
  • In vivo imaging : Radiolabel with ¹²⁵I to study biodistribution and clearance kinetics in model organisms .

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